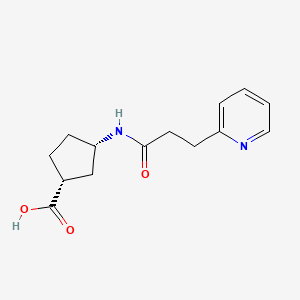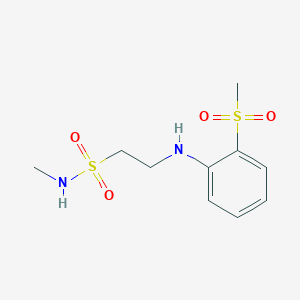![molecular formula C13H22N2OS B6645119 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol binds to the active site of BTK and inhibits its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have immunomodulatory effects. It can inhibit the production of inflammatory cytokines and chemokines, and enhance the function of immune cells, such as natural killer (NK) cells and T-cells. These effects may contribute to the anti-tumor activity of this compound and make it a promising candidate for combination therapy with immunotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of BTK, which allows for precise modulation of BCR signaling. It has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, this compound has some limitations, including potential off-target effects and toxicity. Careful dose optimization and toxicity studies are necessary to ensure its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for the development of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol and related compounds. One direction is the evaluation of its efficacy in combination with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy. Another direction is the investigation of its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are also associated with dysregulated BCR signaling. Furthermore, the optimization of this compound's pharmacokinetic properties and the development of more potent and selective BTK inhibitors are ongoing areas of research.
Métodos De Síntesis
The synthesis of 2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process requires specialized equipment and expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the scientific literature.
Aplicaciones Científicas De Investigación
2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs.
Propiedades
IUPAC Name |
2-[[2-(aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c14-7-10-3-1-2-4-12(10)15-8-13(16)11-5-6-17-9-11/h5-6,9-10,12-13,15-16H,1-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVPWWWRJOACSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)






